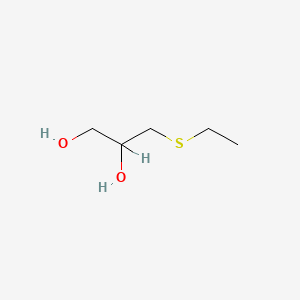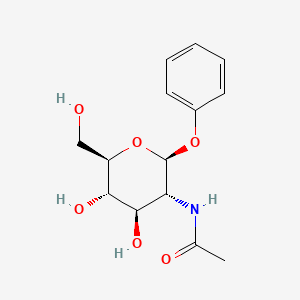![molecular formula C11H12N4O3 B1605115 (9-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo-[5,1-B]quinazolin-2-YL)-acetic acid CAS No. 540514-18-9](/img/structure/B1605115.png)
(9-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo-[5,1-B]quinazolin-2-YL)-acetic acid
Descripción general
Descripción
“(9-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo-[5,1-B]quinazolin-2-YL)-acetic acid” is a chemical compound with the CAS Number: 540514-18-9. It has a molecular weight of 248.24 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N4O3/c16-9(17)5-8-13-11-12-7-4-2-1-3-6(7)10(18)15(11)14-8/h1-5H2,(H,16,17)(H,12,13,14) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is solid at room temperature . It has a molecular weight of 248.24 . The InChI code provides further details about its molecular structure .Aplicaciones Científicas De Investigación
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline and its derivatives, including the triazoloquinazolinone structure, represent a crucial class of fused heterocycles found in numerous naturally occurring alkaloids. Their structural stability and versatility allow for the introduction of bioactive moieties, enhancing their potential as medicinal agents. Research has demonstrated that quinazoline compounds exhibit antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016). This highlights their significant role in addressing antibiotic resistance challenges.
Anticancer Properties of Quinazoline Derivatives
Quinazoline derivatives have been identified as potent anticancer agents, targeting various cellular pathways and demonstrating efficacy against multiple cancer types. Notably, their action on epidermal growth factor receptors (EGFR) and their inhibition of other therapeutic protein targets underline their potential in cancer therapy (Ravez et al., 2015). The development of novel quinazoline compounds continues to be a promising field, offering potential new therapies for treating cancer.
Safety And Hazards
Propiedades
IUPAC Name |
2-(9-oxo-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c16-9(17)5-8-13-11-12-7-4-2-1-3-6(7)10(18)15(11)14-8/h1-5H2,(H,16,17)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRJCSXOPMYRSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)N=C(N3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358346 | |
| Record name | (9-OXO-4,5,6,7,8,9-HEXAHYDRO-[1,2,4]TRIAZOLO-[5,1-B]QUINAZOLIN-2-YL)-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo-[5,1-B]quinazolin-2-YL)-acetic acid | |
CAS RN |
540514-18-9 | |
| Record name | (9-OXO-4,5,6,7,8,9-HEXAHYDRO-[1,2,4]TRIAZOLO-[5,1-B]QUINAZOLIN-2-YL)-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



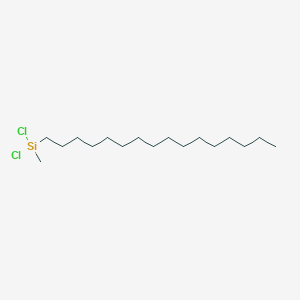
![Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-4,6-bis(1,1-dimethylethyl)-](/img/structure/B1605036.png)

![[1,1'-Biphenyl]-2-carboxamide, 2'-methoxy-](/img/structure/B1605040.png)

![Benzoic acid, 2-hydroxy-5-[[(8-hydroxy-3,6-disulfo-1-naphthalenyl)amino]sulfonyl]-](/img/structure/B1605043.png)
![1-[Bis(2-hydroxypropyl)amino]propan-1-ol;dodecyl hydrogen sulfate](/img/structure/B1605044.png)
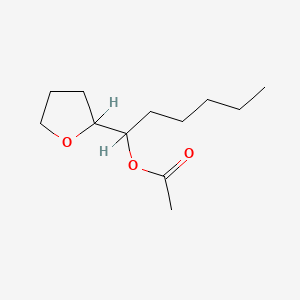
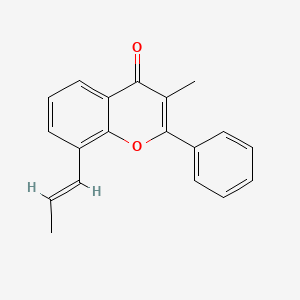

![4'-Bromo-alpha-(phenylmethyl)[1,1'-biphenyl]-4-methanol](/img/structure/B1605048.png)
